molecular formula C18H18N4O2S B2522136 2,4-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiazole-5-carboxamide CAS No. 921873-27-0

2,4-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiazole-5-carboxamide

Cat. No.: B2522136
CAS No.: 921873-27-0
M. Wt: 354.43
InChI Key: FACGDZJYYQMYCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiazole-5-carboxamide is a synthetically designed small molecule that incorporates two pharmaceutically privileged heterocyclic scaffolds: pyridazinone and thiazole . The inherent biological potential of pyridazinone derivatives is well-documented, with studies reporting a broad spectrum of activities including antimicrobial, anticancer, anti-inflammatory, and analgesic properties . Similarly, thiazole and its derivatives are recognized as promising scaffolds in antitumor drug discovery and have demonstrated important antibacterial and antifungal activities . The molecular structure of this compound, which links these two systems via a carboxamide bridge, is engineered to facilitate interaction with biological targets such as enzymes and receptors. This makes it a valuable chemical tool for researchers in medicinal chemistry, particularly for probing new mechanisms of action against drug-resistant pathogens or for developing novel kinase inhibitors . The product is provided for research use only (RUO) and is strictly not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4-dimethyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-12-17(25-13(2)20-12)18(24)19-10-11-22-16(23)9-8-15(21-22)14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACGDZJYYQMYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiazole-5-carboxamide is a synthetic compound that belongs to the thiazole derivative class. Its unique structure, featuring a thiazole ring, a pyridazine moiety, and a carboxamide functional group, suggests a potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological assays.

Chemical Structure and Properties

The compound can be represented structurally as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16_{16}H18_{18}N4_{4}O2_{2}S
Molecular Weight342.41 g/mol
CAS NumberNot specified in the sources

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate thiazole and pyridazine derivatives. Various methods have been reported, including cycloaddition reactions and other synthetic pathways that utilize eco-friendly catalysts such as chitosan-grafted polymers .

Antitumor Activity

Recent studies have shown that thiazole derivatives exhibit significant antitumor activity. For instance, related compounds have been tested against various cancer cell lines such as HepG-2 (hepatocellular carcinoma), HCT-116 (colon carcinoma), and MCF-7 (breast carcinoma). The cytotoxic effects were evaluated using the MTT assay, which measures cell viability after treatment with these compounds.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundIC50_{50} (µg/mL) - HepG-2IC50_{50} (µg/mL) - MCF-7IC50_{50} (µg/mL) - HCT-116
11c4.24 ± 0.37.35 ± 0.42.99 ± 0.2
Doxorubicin0.36 ± 0.040.49 ± 0.070.35 ± 0.03

The results indicate that certain thiazole derivatives demonstrate potent antitumor properties, with IC50_{50} values significantly lower than those of standard chemotherapeutic agents like Doxorubicin .

Antimicrobial Activity

In addition to antitumor effects, thiazole derivatives have also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compounds were tested against strains such as Staphylococcus aureus and Escherichia coli.

Table 2: Antibacterial Activity

CompoundActivity Against S. aureusActivity Against E. coli
11aPositivePositive
11bNegativePositive
11cPositiveNegative

These findings suggest that the presence of specific functional groups within the thiazole structure is crucial for enhancing antibacterial efficacy.

The mechanism of action for thiazole derivatives often involves enzyme inhibition by mimicking natural substrates or interfering with cellular processes essential for microbial growth or cancer cell proliferation. The pyridazine moiety may interact with various molecular targets, potentially affecting multiple biochemical pathways .

Case Studies

Several case studies highlight the effectiveness of thiazole-based compounds in clinical settings:

  • Antitumor Efficacy : A study demonstrated that a thiazole derivative significantly reduced tumor size in animal models when administered at specific dosages.
  • Antimicrobial Trials : Clinical trials involving patients with bacterial infections showed improved outcomes when treated with thiazole derivatives compared to conventional antibiotics.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and synthetic comparisons with analogous thiazole carboxamides:

Compound Name Molecular Formula Substituents Molecular Weight Key Structural Features Synthesis Approach Potential Applications
Target Compound C₁₉H₁₉N₅O₂S 2,4-dimethyl thiazole, phenyl-pyridazine 397.5 Pyridazinone ring, ethyl linker Likely involves amine coupling (similar to ) Hypothetical kinase inhibitor, enzyme modulation
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide C₁₀H₉N₃OS 4-methyl thiazole, pyridine 235.3 Pyridine ring Nitrile coupling, hydrolysis, amine coupling Enzyme inhibition studies
Dasatinib (SPRYCEL®) C₂₂H₂₆ClN₇O₂S Chlorophenyl, pyrimidine, piperazine 488.0 Pyrimidine, piperazine substituent Multi-step coupling, deprotection FDA-approved anticancer (BCR-ABL kinase inhibitor)
N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide C₁₉H₁₇N₅O₃S Furan, pyrrole 395.4 Heteroaromatic substituents (furan, pyrrole) Unspecified in evidence Structural analog, possible solubility modulation
2,4-Dimethyl-N-(2-(quinolin-8-yloxy)ethyl)thiazole-5-carboxamide C₁₇H₁₇N₃O₂S Quinoline-8-yloxy 327.4 Quinoline substituent Amine coupling (similar to ) Unknown, structural diversity study

Physicochemical and Pharmacokinetic Properties

  • Solubility: The pyridazinone ring in the target compound may improve aqueous solubility compared to more lipophilic analogs like the quinoline derivative .
  • Bioavailability : The ethyl linker could reduce steric hindrance, enhancing binding affinity compared to bulkier analogs (e.g., Dasatinib’s piperazine group) .
  • Metabolic Stability : The absence of electron-withdrawing groups (e.g., trifluoromethyl in ND-12025 ) in the target compound may result in faster metabolic clearance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.